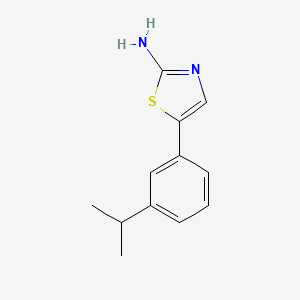
5-(3-Isopropylphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Isopropylphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-(3-Isopropylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the reaction of α-haloketones with thioamides under basic conditions. The specific synthetic route for this compound would involve the reaction of 3-isopropylphenyl bromide with thiourea in the presence of a base such as potassium hydroxide .
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions would be carefully controlled to ensure the efficient production of the desired compound.
Analyse Des Réactions Chimiques
5-(3-Isopropylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, depending on the reducing conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(3-Isopropylphenyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives, including this compound, are studied for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Research: This compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Isopropylphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(3-Isopropylphenyl)thiazol-2-amine include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group on the phenyl ring can affect the compound’s lipophilicity and binding interactions with target molecules.
Propriétés
Formule moléculaire |
C12H14N2S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
5-(3-propan-2-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-4-3-5-10(6-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14) |
Clé InChI |
NQOKNDKBCJOJAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


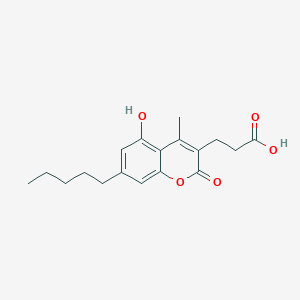

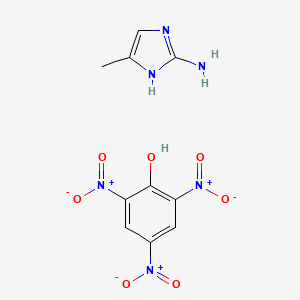


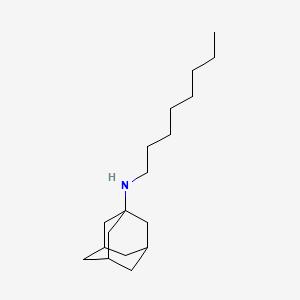


![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-3,7-dimethyl-purine-2,6-dione](/img/structure/B14022834.png)
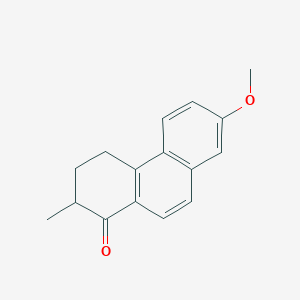
![2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane](/img/structure/B14022840.png)



